molecular formula C24H23N3O6 B2525054 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-51-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2525054
M. Wt: 449.463
InChI Key: MAOOPSGEHCVNCH-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic molecule that likely contains multiple heterocyclic structures, including a benzo[b][1,4]dioxin moiety, an indole unit, and a morpholino group. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related heterocyclic compounds are discussed, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives is described in the first paper, where the authors report a new synthesis method involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the indole and morpholino groups.

Molecular Structure Analysis

The molecular structure of related compounds has been established using X-ray diffraction analysis, which confirms the configuration around the double bond of the major stereoisomers . This technique could also be employed to determine the precise molecular structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, ensuring the correct stereochemistry is achieved during synthesis.

Chemical Reactions Analysis

Although the specific chemical reactions of the target compound are not detailed in the provided papers, the synthesis of similar heterocyclic compounds often involves sequencing reactions, such as those described in the second and third papers for the synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives . These methods typically include reactions with chloroacetyl chloride, hydrazine hydrate, and other reagents, which could be relevant for constructing the indole and morpholino portions of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds. For instance, the synthesized heterocycles in the second and third papers were characterized by elemental analyses and various spectroscopic techniques, which could be applied to the target compound to determine its purity, stability, and functional groups . Additionally, the antibacterial activity of these compounds suggests that the target compound may also possess biological activity, which could be explored through in vitro testing against various microorganisms.

Scientific Research Applications

Anticancer Applications

Compounds with structural similarities to "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" have shown promising anticancer properties. For example, the synthesis and evaluation of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides highlighted their potential as new anticancer agents, revealing the scope for the development of novel treatments based on such compounds (Horishny et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Research on compounds containing the benzodioxane and acetamide moieties, such as "N-(2,3-dihydrobenzo[b][1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide," has demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in managing conditions like diabetes and Alzheimer's disease, offering a foundation for the development of enzyme-targeted therapies (Abbasi et al., 2019).

Development of Novel Biological Agents

The synthesis of novel compounds such as 1-substituted (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones has been explored, revealing dual inhibitory activity against DNA-PK/PI3-K. These findings highlight the compound's relevance in developing new therapeutic agents targeting DNA repair pathways in cancer treatment, showcasing the versatility of such molecular frameworks in drug design (Cano et al., 2013).

Antibacterial Activity

Several derivatives of the core structure have exhibited significant antibacterial activity against various strains. The exploration of N-substituted sulfonamides bearing the benzodioxane moiety, for example, has contributed valuable insights into developing new antibacterial agents, showcasing the compound's potential in addressing antimicrobial resistance (Abbasi et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-22(26-7-9-31-10-8-26)15-27-14-18(17-3-1-2-4-19(17)27)23(29)24(30)25-16-5-6-20-21(13-16)33-12-11-32-20/h1-6,13-14H,7-12,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOOPSGEHCVNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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